![molecular formula C6H5BrN4 B2559067 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1781485-41-3](/img/structure/B2559067.png)
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a white needle-like solid and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a white needle-like solid . It has a molecular weight of 212.05 .Scientific Research Applications
Chemical Synthesis
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is often used as a reactant in chemical synthesis . It can be used in the synthesis of various complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Pharmacological Research
Compounds similar to “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” have been investigated for their pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in antiviral drug development .
Antimalarial Activity
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This highlights its potential in the development of new treatments for malaria .
FABP4 and FABP5 Inhibitors
Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” could potentially be used in the development of inhibitors for these proteins .
Ruthenium (II)-Hmtpo Complexes
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in catalysis, materials science, and biological systems .
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a valuable tool in organic synthesis, allowing for the formation of various important compounds .
Mechanism of Action
The mechanism of action of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds often involves interactions with various biological targets. For instance, some triazole-pyrimidine hybrids have shown anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJBLNUOWBVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
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